molecular formula C22H24N4O3 B2510956 4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2320925-58-2

4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2510956
CAS No.: 2320925-58-2
M. Wt: 392.459
InChI Key: LJZMPTYSGBFFGU-UHFFFAOYSA-N
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Description

The compound “4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It has shown effective inhibition against several common RET (c-RET) oncogenic mutations .


Molecular Structure Analysis

The molecular formula of this compound is C27H32FN9O2 . The InChIKey is GBLBJPZSROAGMF-BATDWUPUSA-N . The SMILES representation is [C@]1 (OC) (C (N [C@H] (C2=CC=C (N3C=C (F)C=N3)N=C2)C)=O)CC [C@H] (C2=NC (NC3C=C ©NN=3)=CC ©=N2)CC1 .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 799.1±60.0 °C . The predicted density is 1.40±0.1 g/cm3 . It is soluble in DMSO at a concentration of ≥ 100 mg/mL (187.41 mM), but it is insoluble in water . The pKa is predicted to be 14.33±0.10 .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

One study discusses the role of chemical inhibitors in understanding the metabolism of drugs by cytochrome P450 enzymes, crucial for predicting drug-drug interactions. The study emphasizes the selectivity of such inhibitors in deciphering the involvement of specific CYP isoforms, a critical aspect of drug development and safety assessment (Khojasteh et al., 2011).

Synthesis of Heterocyclic Compounds

Another research area involves the synthesis of heterocyclic compounds using specific chemical scaffolds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one have been shown to be valuable building blocks for creating a variety of heterocyclic compounds, including those with potential pharmacological activities (Gomaa & Ali, 2020).

Antifungal Pharmacophore Sites

Research on small molecules against Fusarium oxysporum highlights the importance of understanding the structure-activity relationship (SAR) for designing compounds with antifungal activities. The study identified specific pharmacophore sites critical for antifungal efficacy, providing insights into the chemical basis of biological activity against pathogens (Kaddouri et al., 2022).

DNA Binding and Pharmacological Activities

The review on DNA minor groove binders, including Hoechst 33258 and its analogues, illustrates the significance of chemical compounds in understanding DNA interactions and their potential applications in cell biology and pharmacology (Issar & Kakkar, 2013).

Synthesis and Biological Evaluation of Ligands

A study on the synthesis and evaluation of ligands for D2-like receptors underlines the role of structural chemistry in developing compounds with potential neuropsychiatric applications. It showcases how pharmacophoric groups contribute to the potency and selectivity of compounds targeting specific receptors (Sikazwe et al., 2009).

Mechanism of Action

Pralsetinib (BLU-667) is a potent inhibitor of RET (c-RET). It specifically inhibits RET signaling in cancer cells with RET mutations . It has shown effective inhibition against several common RET (c-RET) oncogenic mutations .

Safety and Hazards

The compound has been assigned the GHS07 hazard symbol, with the signal word "Warning" . The hazard descriptions are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The compound has shown promising results in inhibiting RET-driven NSCLC and thyroid cancer xenografts in vivo, without inhibiting VEGFR2 . It has good tolerance in in vivo experiments . These results suggest that it could be further developed as a potential treatment for cancers with RET mutations.

Properties

IUPAC Name

4-methoxy-5-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-24-13-17(12-23-24)16-7-6-10-25(14-16)22(28)19-15-26(18-8-4-3-5-9-18)21(27)11-20(19)29-2/h3-5,8-9,11-13,15-16H,6-7,10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZMPTYSGBFFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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